2-ethyl-5-(trifluoromethyl)-1H-imidazole
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Overview
Description
2-ethyl-5-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an ethyl group at the 2-position and a trifluoromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-(trifluoromethyl)-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethyl-5-(trifluoromethyl)-benzaldehyde with an amine source in the presence of a catalyst can lead to the formation of the desired imidazole compound .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of palladium-catalyzed direct asymmetric C–H bond functionalization has been explored to achieve efficient synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-(trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where the trifluoromethyl or ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
2-ethyl-5-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2-ethyl-5-(trifluoromethyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-ethyl-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and ethyl substituents but has a pyridine ring instead of an imidazole ring.
Fluorinated Quinolines: These compounds contain a trifluoromethyl group and exhibit similar chemical properties.
Uniqueness
2-ethyl-5-(trifluoromethyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a trifluoromethyl group on the imidazole ring makes it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c1-2-5-10-3-4(11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSZKIHCLQCPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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